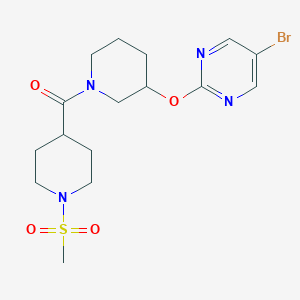

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C16H23BrN4O4S and its molecular weight is 447.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , often referred to as a bromopyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Bromopyrimidine : The initial step includes the bromination of pyrimidine, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Piperidine Attachment : The resulting bromopyrimidine is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3), leading to the formation of the piperidine derivative.

- Final Assembly : The final structure is completed by introducing the methylsulfonyl group and forming the methanone linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key aspects include:

- Enzyme Inhibition : The bromopyrimidine moiety may facilitate interactions through hydrogen bonding or π-π stacking, enhancing binding affinity with target enzymes.

- Receptor Modulation : The piperidine structure can contribute to hydrophobic interactions that stabilize the compound's binding to receptors involved in various signaling pathways.

Biological Activity Data

Recent studies have indicated various biological activities associated with this compound:

Antitumor Activity

Research has shown that derivatives similar to this compound exhibit significant antitumor effects. For instance, studies involving related bromopyrimidine compounds demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Case Studies

A notable case study investigated the effects of related compounds on malignant pleural mesothelioma (MPM). The study revealed that bromopyrimidine derivatives, including those similar to our compound, showed enhanced inhibitory effects on tumor growth when combined with other therapeutic agents like trametinib.

Applications De Recherche Scientifique

The compound (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , identified by CAS number 2034474-69-4, has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article explores its applications, synthesis methods, and relevant case studies.

Chemical Properties and Structure

The molecular formula of the compound is C20H25BrN4O2 with a molecular weight of approximately 433.3 g/mol. The structure consists of a piperidine ring substituted with a bromopyrimidine moiety, which is known for its biological activity.

Anticancer Activity

Research indicates that derivatives of bromopyrimidine compounds exhibit significant anticancer properties. The compound may function as a dual inhibitor targeting the mTOR/PI3K pathways, which are crucial in cancer cell proliferation and survival. For instance, studies have shown that similar compounds effectively inhibit tumor growth in xenograft models, including prostate and breast cancer .

Neuropharmacological Effects

Piperidine derivatives have been investigated for their neuropharmacological effects, particularly in treating neurological disorders such as depression and anxiety. The unique structure of this compound suggests potential interactions with neurotransmitter systems, which could lead to novel therapeutic options .

Antimicrobial Properties

Compounds containing pyrimidine rings have been reported to possess antimicrobial activity. The presence of the bromine atom may enhance this activity by increasing the lipophilicity of the molecule, allowing better penetration through microbial membranes .

Multi-step Synthesis

A common approach involves the reaction of 5-bromopyrimidine with piperidine derivatives under specific conditions to form the desired compound. This multi-step synthesis often includes protection-deprotection strategies to ensure functional groups remain intact during reactions .

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are employed to form carbon-carbon bonds between the piperidine and pyrimidine moieties. This method is advantageous for constructing complex structures efficiently .

Case Study 1: GDC-0980 Development

GDC-0980, a dual mTOR/PI3K inhibitor, was developed using similar structural motifs found in this compound). Clinical trials demonstrated its efficacy in various cancer types, highlighting the importance of such compounds in drug development .

Case Study 2: Neuropharmacological Research

Recent studies have explored the effects of piperidine derivatives on serotonin receptors, indicating potential antidepressant properties. The compound's structure allows it to interact with these receptors effectively, suggesting further investigation into its therapeutic applications .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at the Bromopyrimidine Site

The 5-bromopyrimidine moiety undergoes nucleophilic aromatic substitution (SNAr) reactions under controlled conditions. The bromine atom at position 5 is highly reactive toward nucleophiles such as amines, thiols, and alkoxides due to electron-withdrawing effects of the adjacent pyrimidine nitrogen atoms .

Example Reaction Conditions:

-

Nucleophile: Piperidine derivatives

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

-

Catalyst: Pd(OAc)₂ or CuI for coupling reactions

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling with boronic acids, enabling aryl/heteroaryl group introduction. This reaction is critical for generating derivatives with enhanced biological activity .

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: Toluene/ethanol (3:1)

Methylsulfonyl Group Reactivity

The methylsulfonyl (Ms) group on the piperidine ring participates in elimination or nucleophilic substitution reactions under basic conditions :

-

Elimination: Treatment with DBU in DCM generates a dehydropiperidine intermediate.

-

Substitution: Reaction with amines (e.g., morpholine) replaces the Ms group .

Methanone Bridging Group

The central methanone bridge undergoes reduction with NaBH₄ or LiAlH₄ to form secondary alcohols, enabling further functionalization :

| Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄ | (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanol | 85 |

Ring-Opening and Rearrangement Reactions

Under acidic conditions (e.g., HCl in dioxane), the piperidine rings may undergo ring-opening followed by recombination to form fused bicyclic structures .

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability up to 150°C but degrades under UV light (λ = 254 nm) in solution, forming dehalogenated byproducts .

| Condition | Observation | Reference |

|---|---|---|

| 150°C, 24 h | <5% degradation | |

| UV light, 48 h | 35% degradation (major product: dehalogenated pyrimidine) |

Propriétés

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN4O4S/c1-26(23,24)21-7-4-12(5-8-21)15(22)20-6-2-3-14(11-20)25-16-18-9-13(17)10-19-16/h9-10,12,14H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKPMXPVKDOMEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.